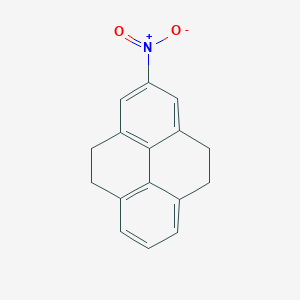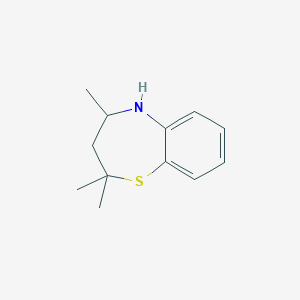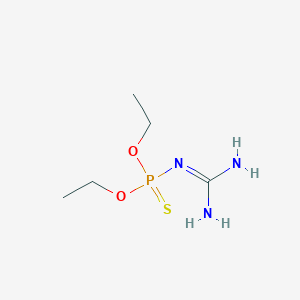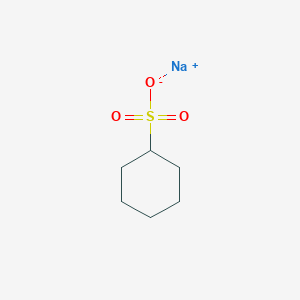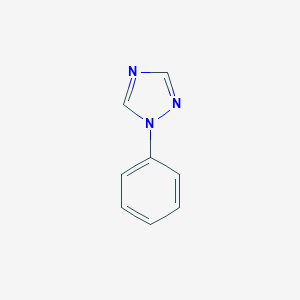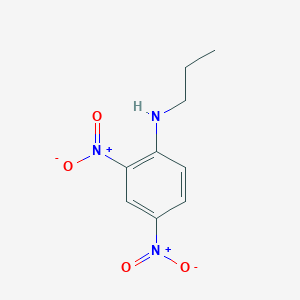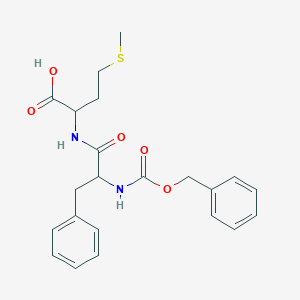
Z-Phe-met-OH
描述
Z-Phe-met-OH: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is composed of phenylalanine and methionine residues, making it a dipeptide. The compound is known for its role in proteomics research and has a molecular formula of C22H26N2O5S .
科学研究应用
Chemistry: Z-Phe-met-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design. It is also employed in the study of peptide self-assembly and aggregation .
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable hydrogels makes it a candidate for drug delivery systems and tissue engineering .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays. Its stability and ease of synthesis make it a valuable tool in industrial applications .
安全和危害
While specific safety and hazards information for Z-Phe-Met-OH was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
Molecules based on the Phe-Phe motif, such as Z-Phe-Met-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . With a deeper understanding of the relationship between the structures and properties of dipeptides, it is believed that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .
作用机制
Target of Action
Z-Phe-met-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various physiological and pathophysiological processes . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the enzymes involved in its metabolism and the proteins that it helps synthesize.
Mode of Action
Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, being a derivative of phenylalanine, is likely to be involved in the phenylalanine metabolic pathway. Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase, a reaction that requires the co-substrate tetrahydrobiopterin (BH4) . Tyrosine is then further metabolized into various bioactive compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Pharmacokinetics
The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling and deprotection steps. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
化学反应分析
Types of Reactions: Z-Phe-met-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Halogenated or nitrated phenylalanine derivatives
相似化合物的比较
Z-Phe-OH: A phenylalanine derivative used in peptide synthesis and biochemical research.
Npx-L-Met-Z-ΔPhe-OH: A dehydropeptide hydrogelator used in biomedical applications.
Uniqueness: Z-Phe-met-OH is unique due to its combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and form stable hydrogels sets it apart from other similar compounds .
属性
IUPAC Name |
4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXZNQIPZLQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927146 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-07-3 | |
| Record name | Carbobenzoxyphenylalanylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


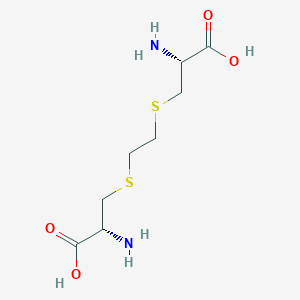
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
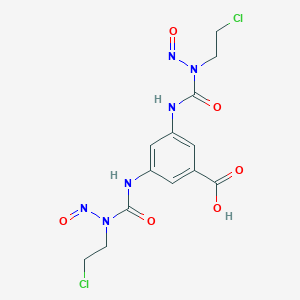
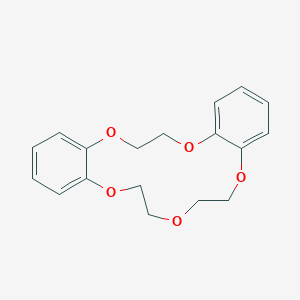
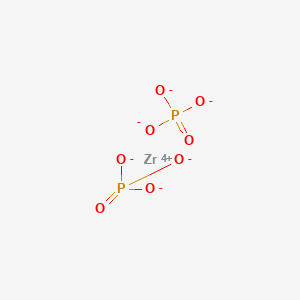
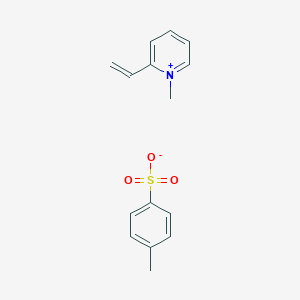
![Bis[4-(4-aminophenoxy)phenyl]sulfone](/img/structure/B80366.png)
![4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline](/img/structure/B80367.png)
